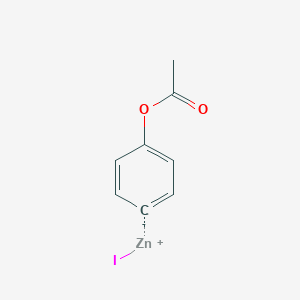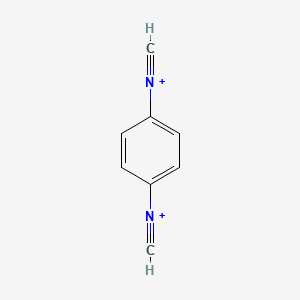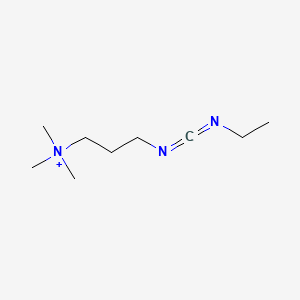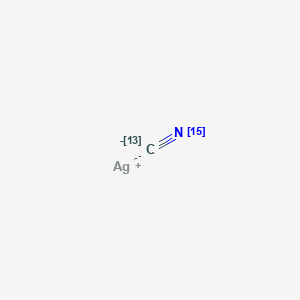
4-Acetoxyphenylzinc iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetoxyphenylzinc iodide is an organozinc compound with the molecular formula C8H7IO2Zn and a molecular weight of 327.43 g/mol . This compound is notable for its use in organic synthesis, particularly in cross-coupling reactions, where it serves as a reagent to introduce phenyl groups into various substrates.
Métodos De Preparación
4-Acetoxyphenylzinc iodide is typically prepared through the reaction of 4-iodophenol with zinc dust in the presence of acetic anhydride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The general reaction scheme is as follows:
4-Iodophenol+Zinc dust+Acetic anhydride→4-Acetoxyphenylzinc iodide
Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
4-Acetoxyphenylzinc iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-acetoxyphenyl iodide.
Reduction: It can be reduced to form 4-acetoxyphenylzinc bromide.
Substitution: It participates in nucleophilic substitution reactions, where the iodide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Acetoxyphenylzinc iodide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-acetoxyphenylzinc iodide involves the transfer of the phenyl group to a substrate in a cross-coupling reaction. This process is facilitated by the presence of a palladium or nickel catalyst, which activates the zinc-phenyl bond and allows for the formation of a new carbon-carbon bond . The molecular targets and pathways involved in this mechanism are primarily related to the catalytic cycle of the cross-coupling reaction.
Comparación Con Compuestos Similares
4-Acetoxyphenylzinc iodide can be compared with other similar organozinc compounds, such as:
Phenylzinc iodide: Similar in structure but lacks the acetoxy group, making it less reactive in certain reactions.
4-Methylphenylzinc iodide: Contains a methyl group instead of an acetoxy group, leading to different reactivity and applications.
3-Acetoxyphenylzinc iodide: Similar but with the acetoxy group in a different position, affecting its reactivity and selectivity in reactions.
The uniqueness of this compound lies in its acetoxy group, which enhances its reactivity and makes it suitable for specific synthetic applications .
Propiedades
Fórmula molecular |
C8H7IO2Zn |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
iodozinc(1+);phenyl acetate |
InChI |
InChI=1S/C8H7O2.HI.Zn/c1-7(9)10-8-5-3-2-4-6-8;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
ZOODOIZMGXQJGL-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)OC1=CC=[C-]C=C1.[Zn+]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine](/img/structure/B12060033.png)




![Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate](/img/structure/B12060075.png)




![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)


